

Application Notes and Protocols for Hpk1-IN-8 in Immunological Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity.[3][4] Pharmacological inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance T-cell effector functions.[1][5] **Hpk1-IN-8** is a novel, allosteric inhibitor of HPK1 with a unique mechanism of action, making it a valuable tool for immunological research and drug development.[1][6]

Mechanism of Action: **Hpk1-IN-8** is an allosteric, inactive conformation-selective inhibitor of full-length HPK1.[1][6] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, **Hpk1-IN-8** binds to a distinct site on the unphosphorylated, inactive form of the HPK1 enzyme.[1] This binding prevents the autophosphorylation and subsequent activation of HPK1.[1] Research indicates that **Hpk1-IN-8** binds to the unphosphorylated form of HPK1 over 24-fold more potently than to its active, phosphorylated counterpart.[1] This selectivity for the inactive conformation contributes to its high specificity and reduced off-target effects.[1] By preventing HPK1 activation, **Hpk1-IN-8** effectively removes the brakes on T-cell signaling, leading to enhanced immune responses.

Data Presentation



While specific quantitative data for the immunological effects of **Hpk1-IN-8** are not extensively published, the following tables summarize the expected outcomes based on the activity of other well-characterized HPK1 inhibitors. This data serves as a reference for designing experiments with **Hpk1-IN-8**.

Table 1: In Vitro Activity of Representative HPK1 Inhibitors

Compound	Target	IC50 (nM)	Assay Type	Reference
Compound 5i	HPK1	0.8	Biochemical	[7]
A-745	HPK1	Not specified	Biochemical	[8]
Compound K	HPK1	2.6	Biochemical	[9]
KHK-6	HPK1	20	Biochemical	[10]
ISR-05	HPK1	24,200	Biochemical	[11]
ISR-03	HPK1	43,900	Biochemical	[11]

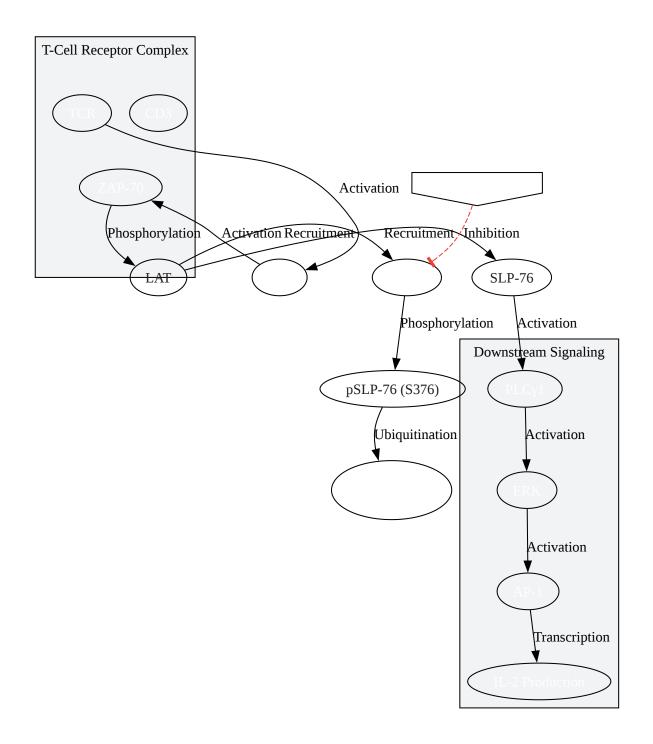
Table 2: Cellular Activity of Representative HPK1 Inhibitors



Compound	Cell Type	Assay	Endpoint	Result	Reference
Compound K	Human T- cells	T-cell Activation	Increased IL- 2 secretion	Dose- dependent increase	[4]
Compound 1	Human CD8+ T-cells	Cytokine Release	IFN-y, IL-2, TNF-α secretion	Dose- dependent increase	[2]
КНК-6	Jurkat cells, PBMCs	Cytokine Release	IL-2, GM- CSF production	Significant enhancement	[10]
A-745	T-cells	T-cell Proliferation	Proliferation	Augmented proliferation	[8]
Compound 5i	Syngeneic Mouse Models (MC38 and CT26)	In vivo anti- tumor activity	Tumor growth inhibition	Synergistic effect with anti-PD-1	[7]

Signaling Pathway and Experimental Workflow HPK1 Signaling Pathway in T-Cell Activation

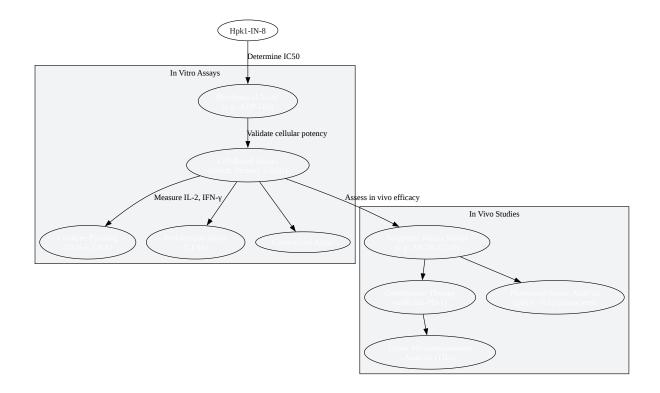




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Experimental Workflow for Evaluating Hpk1-IN-8



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Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the immunological effects of **Hpk1-IN-8**. These protocols are based on established methods for other HPK1 inhibitors and should be optimized for specific experimental conditions.

Protocol 1: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

Objective: To determine the in vitro inhibitory activity of **Hpk1-IN-8** against recombinant HPK1.

Materials:

- Recombinant human HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- **Hpk1-IN-8** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of Hpk1-IN-8 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
- In a 384-well plate, add 1 μ L of diluted **Hpk1-IN-8** or DMSO (for positive and negative controls).



- Add 2 μL of diluted HPK1 enzyme to all wells except the "no enzyme" control.
- Add 2 μL of the master mix to all wells to initiate the kinase reaction.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of Hpk1-IN-8 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of **Hpk1-IN-8** on T-cell activation and the production of key cytokines.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
- **Hpk1-IN-8** (dissolved in DMSO)
- Phytohemagglutinin (PHA) or other T-cell stimuli (optional)



- Cytokine Bead Array (CBA) or ELISA kits for IL-2, IFN-y, and TNF-α
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)

Procedure:

- Isolate PBMCs or T-cells from healthy donor blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by magnetic bead separation).
- Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
- Pre-treat the cells with various concentrations of Hpk1-IN-8 or DMSO (vehicle control) for 1-2 hours.
- Stimulate the T-cells with plate-bound anti-CD3/anti-CD28 antibodies or anti-CD3/CD28 beads for 24-72 hours.
- For Cytokine Analysis: After the incubation period, collect the cell culture supernatants.
- Centrifuge the supernatants to remove any cells or debris.
- Measure the concentrations of IL-2, IFN- γ , and TNF- α in the supernatants using a CBA kit and a flow cytometer, or by ELISA.
- For T-cell Activation Marker Analysis: After incubation, harvest the cells.
- Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).
- Analyze the expression of these markers by flow cytometry to determine the percentage of activated T-cells.
- Plot the cytokine concentrations and percentage of activated cells against the Hpk1-IN-8 concentration to generate dose-response curves.

Protocol 3: In Vivo Syngeneic Mouse Tumor Model



Objective: To evaluate the anti-tumor efficacy of **Hpk1-IN-8** alone and in combination with an immune checkpoint inhibitor.

Materials:

- 6-8 week old female C57BL/6 or BALB/c mice
- Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or CT26 colon carcinoma for BALB/c)
- **Hpk1-IN-8** formulated for oral or intraperitoneal administration
- Anti-mouse PD-1 antibody (or appropriate checkpoint inhibitor)
- Calipers for tumor measurement
- Materials for tissue collection and processing for pharmacodynamic and immunological analysis

Procedure:

- Subcutaneously implant a suspension of tumor cells (e.g., 1×10^6 cells in 100 μ L of PBS) into the flank of each mouse.
- Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, **Hpk1-IN-8**, anti-PD-1, **Hpk1-IN-8** + anti-PD-1).
- Administer **Hpk1-IN-8** at the determined dose and schedule (e.g., daily oral gavage).
- Administer the anti-PD-1 antibody at its effective dose and schedule (e.g., twice weekly intraperitoneal injection).
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.



- At the end of the study (or at predetermined time points), collect tumors and spleens for further analysis.
- Pharmacodynamic Analysis: Isolate splenocytes and analyze the phosphorylation of SLP-76 (pSLP-76) by flow cytometry to confirm target engagement.
- Tumor Microenvironment Analysis: Process the tumors to isolate tumor-infiltrating lymphocytes (TILs). Analyze the phenotype and function of TILs by flow cytometry (e.g., CD4+, CD8+, IFN-y+ cells).
- Plot tumor growth curves and analyze for statistical significance between treatment groups.

Conclusion

Hpk1-IN-8 represents a valuable research tool for investigating the role of HPK1 in immune regulation. Its unique allosteric mechanism of action offers high selectivity, which is advantageous for dissecting the specific functions of HPK1. The provided application notes and protocols offer a framework for designing and executing experiments to explore the immunological consequences of HPK1 inhibition with **Hpk1-IN-8**, ultimately contributing to the development of novel cancer immunotherapies.

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